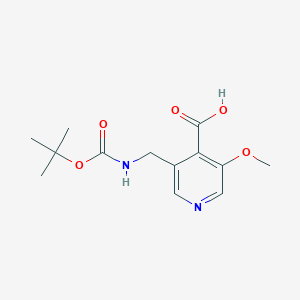

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid

Description

Boc-Aminomethyl Group (-CH₂NHBoc)

- Inductive Effect : The electron-withdrawing carbonyl (C=O) and electronegative oxygen atoms in the Boc group reduce electron density at the amino nitrogen, stabilizing the carbamate against nucleophilic attack.

- Resonance Effects : Delocalization of the nitrogen lone pair into the carbonyl π-system diminishes basicity (pKa ~5–6), making the Boc group acid-labile.

Methoxy Group (-OCH₃)

Pyridine Ring

- Aromatic Electron Deficiency : The pyridine ring’s inherent electron deficiency (due to the sp²-hybridized nitrogen) amplifies substituent effects. Hammett σ constants quantify these impacts:

| Substituent | σₚ (Para) | σₘ (Meta) | Electronic Character |

|---|---|---|---|

| -OCH₃ (position 5) | -0.27 | +0.11 | Resonance donor, inductive EWG |

| -CH₂NHBoc (position 3) | +0.45* | +0.37* | Strong EWG (inductive dominance) |

*Estimated via analogy to carbamate derivatives.

These electronic profiles influence reactivity in synthetic applications, such as directing cross-coupling reactions or modulating acidity (predicted pKa ~3.5 for the carboxylic acid).

Comparative Analysis with Related Nicotinic/Isonicotinic Acid Derivatives

Key distinctions emerge when comparing this compound to structurally related pyridinecarboxylic acids:

vs. Unsubstituted Isonicotinic Acid

vs. 5-Methoxyisonicotinic Acid Hydrazides

- Bioactivity : Hydrazide derivatives (e.g., isoniazid) exhibit antitubercular activity via NAD adduct formation, whereas the Boc-protected methylamine derivative lacks this mechanism.

- Synthetic Utility : The carboxylic acid enables peptide coupling or metal-organic framework (MOF) synthesis, unlike hydrazides.

vs. Boc-Protected Homologs

vs. Trifluoromethyl-Substituted Analogs

- Electron-Withdrawing Power : Trifluoromethyl groups (-CF₃) exert stronger σ-withdrawal (σₚ = 0.54) than Boc-aminomethyl groups, altering redox potentials and ligand-binding affinities.

Properties

IUPAC Name |

3-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-6-8-5-14-7-9(19-4)10(8)11(16)17/h5,7H,6H2,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYHXTSZIJEVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=CC(=C1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673873 | |

| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-21-9 | |

| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid typically involves multiple steps:

Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amine.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxy donor.

Isonicotinic acid formation: The isonicotinic acid core is synthesized through a series of reactions, including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

The major products formed from these reactions include:

- Aldehydes or acids from oxidation.

- Amines from reduction.

- Various substituted derivatives from substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following:

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 282.29 g/mol

- IUPAC Name : 3-((tert-butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid

These properties make it suitable for various chemical reactions and applications.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

- Drug Development : The compound is utilized as an intermediate in the synthesis of bioactive molecules, particularly those targeting various diseases such as cancer and bacterial infections. Its ability to modify biological pathways makes it a candidate for further therapeutic exploration .

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. This is particularly useful in the development of new pharmaceuticals and agrochemicals .

Biochemical Studies

- Biological Activity : Research has indicated that derivatives of this compound may exhibit antimicrobial properties, making it a subject of interest for studies aimed at discovering new antibiotics or antifungal agents .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of compounds synthesized from this compound. Results indicated significant activity against various bacterial strains, suggesting potential for development into new antibiotic drugs.

Case Study 2: Cancer Research

Another research project focused on the anticancer potential of derivatives synthesized from this compound. Preliminary results showed that certain derivatives inhibited cancer cell proliferation in vitro, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Key Findings :

Positional Isomerism: The compound’s 5-methoxy group distinguishes it from analogs like 3-(tert-Butoxycarbonylamino)-2-methoxyisonicotinic acid (methoxy at position 2), which alters steric and electronic properties, impacting reactivity in synthesis .

Functional Group Variations : Compared to 3-(4-Chloro-benzoyl)-isonicotinic acid, the Boc-amine-methyl group in the target compound enhances solubility in organic solvents, a critical factor in peptide coupling reactions .

Molecular Complexity : The inclusion of both Boc and methylene linker groups increases molecular weight (~282 g/mol) relative to simpler analogs like 2-Methoxyisonicotinic acid (153 g/mol), affecting pharmacokinetic profiles in drug development .

Boc-Protected Amino Acid Derivatives

Table 2: Boc-Protected Compounds

Key Findings :

Backbone Diversity: Unlike the pyridine core in the target compound, these derivatives feature aliphatic (butanoic acid) or aromatic (phenylpropionic acid) backbones, influencing their application in synthesizing non-pyridine-based therapeutics .

Stereochemical Considerations : The (R)- and (S)-configurations in these analogs highlight the importance of chirality in biological activity, a factor less relevant to the achiral target compound .

Biological Activity

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid (commonly referred to as Boc-aminomethyl-isonicotinic acid) is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H19N1O4

- Molecular Weight : 265.31 g/mol

- CAS Number : 128293-64-1

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis due to its stability and ease of removal. The methoxy group and isonicotinic acid moiety contribute to its potential biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains, possibly through inhibition of bacterial growth mechanisms.

- Anticancer Activity : The compound may induce apoptosis in cancer cells by modulating cell signaling pathways.

- Neuroprotective Effects : There is evidence suggesting that it could play a role in neuroprotection, potentially relevant for neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with receptors involved in neurotransmission or immune response, altering their activity and downstream effects.

- Cell Membrane Interaction : The lipophilic nature of the Boc group enhances membrane permeability, facilitating interaction with lipid bilayers.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Potential protection against neurodegeneration |

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives of isonicotinic acid found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of cell wall synthesis and inhibition of protein synthesis pathways.

Case Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines demonstrated that the compound can induce apoptosis through activation of caspase pathways. Specifically, treatment with Boc-aminomethyl-isonicotinic acid resulted in increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a potential therapeutic role in cancer treatment.

Future Directions for Research

Further studies are warranted to explore:

- In Vivo Efficacy : Animal models should be utilized to assess the pharmacokinetics and therapeutic efficacy of this compound in treating infections or cancer.

- Mechanistic Studies : Detailed investigations into its mechanism of action at the molecular level will provide insights into its potential as a drug candidate.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity can guide the design of more potent analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((tert-butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid, and how does the Boc-protection strategy influence regioselectivity?

- Methodological Answer: The compound’s synthesis typically involves sequential functionalization of the isonicotinic acid scaffold. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine moiety during multi-step reactions, preventing unwanted side reactions. A common approach includes:

Methylation : Introducing the methoxy group at the 5-position via nucleophilic substitution or metal-catalyzed coupling .

Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .

Carboxylic Acid Activation : Final hydrolysis of ester intermediates (if applicable) to yield the free carboxylic acid.

- Key Consideration : Boc groups are sensitive to acidic conditions; trifluoroacetic acid (TFA) is often used for deprotection without disrupting the pyridine core .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer:

- Chromatography : HPLC or UPLC with UV detection (λ ~254 nm) to assess purity (>95% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton at δ ~3.8 ppm, Boc tert-butyl signals at δ ~1.4 ppm) .

- IR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₈N₂O₅ requires exact mass 294.1164) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer: It serves as a versatile intermediate:

- Peptide Mimetics : The Boc-protected amine and carboxylic acid enable conjugation to amino acids or linkers for prodrug design .

- Kinase Inhibitor Scaffolds : The pyridine core is a common motif in ATP-binding site targeting; the methoxy group modulates solubility and binding affinity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives with enhanced bioactivity?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculate reaction pathways for functional group additions (e.g., predicting activation energies for SNAr reactions at the 3-position) .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthetic targets .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose novel routes using analogous pyridine derivatives .

Q. How to resolve contradictions in reported spectroscopic data for Boc-protected intermediates?

- Methodological Answer:

- Case Study : Discrepancies in ¹³C NMR shifts for Boc groups may arise from solvent polarity or crystallinity.

Standardization : Re-run spectra under identical conditions (e.g., DMSO-d₆ vs. CDCl₃) .

X-ray Crystallography : Resolve ambiguity by determining solid-state structures (e.g., dihedral angles between Boc and pyridine rings) .

Cross-Validation : Compare with databases (PubChem, Reaxys) for consensus data .

Q. What strategies mitigate hydrolysis of the Boc group during prolonged storage or reaction conditions?

- Methodological Answer:

- Storage : Store at 0–6°C under inert atmosphere (argon) to prevent moisture-induced degradation .

- Reaction Optimization : Use non-acidic catalysts (e.g., DMAP) and avoid protic solvents (e.g., MeOH) during synthesis .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to establish shelf-life .

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Steric Maps : Generate using molecular modeling software (e.g., Spartan) to visualize spatial constraints around the Boc group .

- Experimental Testing : Compare Suzuki-Miyaura coupling yields with/without Boc protection; bulky groups may reduce Pd catalyst accessibility .

- Alternative Catalysts : Use sterically demanding ligands (e.g., XPhos) to improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.